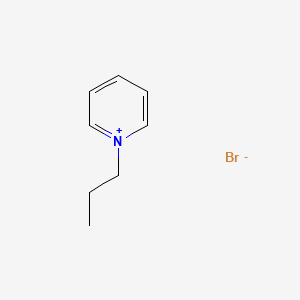

1-Propylpyridin-1-ium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORNRFCWXEYSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369979 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-71-2 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR and IR Spectroscopic Data of 1-Propylpyridin-1-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylpyridin-1-ium bromide is a quaternary ammonium salt belonging to the class of ionic liquids. These compounds are characterized by their low melting points, negligible vapor pressure, and high thermal stability, making them attractive alternatives to volatile organic solvents in a wide range of applications, including synthesis, catalysis, and electrochemistry. A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data of this compound, offering insights into its synthesis, structural elucidation, and quality control.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of SN2 reaction, involving pyridine and an alkylating agent, in this case, 1-bromopropane. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine atom. This reaction leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, resulting in the desired this compound salt.

A common synthetic protocol involves reacting pyridine with an excess of 1-bromopropane, often in a suitable solvent or neat, with heating to accelerate the reaction rate. The product, being a salt, typically precipitates from the reaction mixture and can be purified by recrystallization. The purity of the final product is crucial for obtaining clean and interpretable spectroscopic data.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols for Spectroscopic Analysis

Sample Preparation

For NMR analysis, a small amount of the purified this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). The choice of solvent is critical as it should not contain protons that would interfere with the ¹H NMR spectrum of the analyte. For IR spectroscopy, the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer, such as a Bruker Avance spectrometer operating at a frequency of 400 MHz for protons.[1]

-

IR Spectroscopy: FTIR spectra are recorded on a spectrometer equipped with a suitable detector, with the data typically collected over a range of 4000 to 400 cm⁻¹.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The electron-withdrawing effect of the positively charged pyridinium nitrogen atom causes a significant downfield shift for the protons on the pyridine ring and the adjacent methylene group of the propyl chain.

Based on the structure, we expect to see signals for the three types of protons on the pyridinium ring (α, β, and γ protons) and three distinct signals for the protons of the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Doublet | 2H | α-H (protons adjacent to N) |

| ~8.5 | Triplet | 1H | γ-H (proton at the para position) |

| ~8.1 | Triplet | 2H | β-H (protons at the meta position) |

| ~4.6 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |

| ~2.0 | Sextet | 2H | -N-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The downfield shift of the α-protons is the most pronounced due to their proximity to the positively charged nitrogen. The splitting patterns arise from spin-spin coupling with neighboring protons. For instance, the α-protons are split by the adjacent β-protons, resulting in a doublet.

Figure 2: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. Similar to the ¹H NMR, the carbons of the pyridinium ring and the propyl chain will be influenced by the electron-withdrawing nature of the quaternary nitrogen.

We expect to see three signals for the pyridinium ring carbons and three signals for the propyl chain carbons. The carbon atom directly attached to the nitrogen will be the most downfield shifted among the propyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | α-C (carbons adjacent to N) |

| ~144 | γ-C (carbon at the para position) |

| ~128 | β-C (carbons at the meta position) |

| ~60 | -N-CH₂ -CH₂-CH₃ |

| ~25 | -N-CH₂-CH₂ -CH₃ |

| ~10 | -N-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound reveals the characteristic vibrational modes of the functional groups present in the molecule. The formation of the pyridinium salt leads to noticeable changes in the IR spectrum compared to that of pyridine.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (propyl group) |

| ~1630 | C=C and C=N stretching (pyridinium ring) |

| ~1480 | Pyridinium ring vibrations |

| ~1170 | C-N stretching |

| 780-680 | C-H out-of-plane bending (aromatic) |

The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches. The C=C and C=N stretching vibrations of the pyridinium ring are typically observed in the 1650-1400 cm⁻¹ region. The presence of the propyl group is confirmed by the aliphatic C-H stretching and bending vibrations.

Figure 3: Key IR vibrational modes for this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive method for the structural characterization and purity assessment of this compound. The spectroscopic data are consistent with the expected structure, showing the characteristic features of both the pyridinium ring and the n-propyl substituent. This in-depth guide serves as a valuable resource for researchers and professionals working with this ionic liquid, enabling them to confidently identify and utilize it in their applications. The provided experimental protocols and data interpretation offer a solid foundation for quality control and further research involving this compound.

References

- Zou, Y., et al. (2014). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations.

- Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Katritzky, A. R., & Dega-Szafran, Z. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090-1093.

-

NIST Chemistry WebBook. (n.d.). 1-Ethylpyridinium bromide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Propylpyridin-1-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Boundaries of Ionic Liquids

Ionic liquids (ILs), such as 1-propylpyridin-1-ium bromide, represent a class of novel solvents with significant potential across various scientific domains, including pharmaceutical development and chemical synthesis. Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to volatile organic compounds. However, the application of these materials, particularly in processes requiring elevated temperatures, is fundamentally governed by their thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of this compound, offering insights into its stability limits, decomposition pathways, and the analytical methodologies crucial for its characterization. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale to empower researchers in their experimental designs and interpretations.

Physicochemical Profile of this compound

This compound, often abbreviated as [C3Py]Br or PPBr, is a pyridinium-based ionic liquid. Its molecular structure, consisting of a pyridinium cation with a propyl alkyl chain and a bromide anion, dictates its physicochemical properties.

The synthesis of this compound is typically achieved through a quaternization reaction, where pyridine is reacted with an alkylating agent, in this case, 1-bromopropane.[1][2][3] The purity of the final product is paramount, as residual reactants or byproducts can significantly impact its thermal stability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BrN | N/A |

| Molar Mass | 202.09 g/mol | N/A |

| Melting Point | 342.83 ± 0.69 K (69.68 ± 0.69 °C) | [4] |

| Enthalpy of Fusion | 10.97 ± 0.05 kJ·mol⁻¹ | [4] |

| Entropy of Fusion | 32.00 ± 0.10 J·K⁻¹·mol⁻¹ | [4] |

Assessing Thermal Stability: Methodologies and Interpretations

The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. The primary techniques employed for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][5][6][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is instrumental in determining the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of high-purity this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature (T_onset) is typically determined by the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. While TGA indicates mass loss due to decomposition, DSC can reveal endothermic or exothermic processes associated with these changes.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Encapsulation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere within the DSC cell using a purge gas like nitrogen.

-

Heating and Cooling Program:

-

Heat the sample from ambient temperature to above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization exotherms or glass transitions.

-

A second heating scan is often performed to observe the glass transition more clearly and to ensure the thermal history of the sample is controlled.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks correspond to events like melting, while exothermic peaks indicate crystallization or some decomposition processes.

Caption: Workflow for Thermal Analysis of this compound.

Factors Influencing the Thermal Stability

The thermal stability of this compound is not an intrinsic, immutable property but is influenced by several factors:

-

Anion Basicity and Nucleophilicity: The bromide anion plays a crucial role in the decomposition process. Halide anions, being relatively nucleophilic, can initiate decomposition pathways. The thermal stability of ionic liquids is often inversely related to the coordinating ability of the anion.[9][10]

-

Cation Structure: The stability of the pyridinium cation and the nature of the alkyl substituent affect the overall thermal stability. While imidazolium-based ionic liquids are generally more stable than pyridinium-based ones, the length of the alkyl chain also has an impact.[4][11]

-

Presence of Impurities: The presence of impurities, particularly water and residual halides from synthesis, can significantly lower the decomposition temperature of ionic liquids.[4][12] Water can participate in hydrolysis reactions at elevated temperatures, while excess halides can accelerate decomposition.

The Decomposition Pathway of this compound

While specific experimental data on the decomposition products of this compound is limited in publicly available literature, a plausible decomposition mechanism can be proposed based on the known chemistry of pyridinium and halide-containing ionic liquids.

The primary decomposition route for many halide-containing ionic liquids is believed to be a reverse Menshutkin reaction .[13] In this mechanism, the halide anion acts as a nucleophile, attacking the alkyl group attached to the nitrogen atom of the cation.

For this compound, this would involve the bromide anion attacking one of the carbon atoms of the propyl group, leading to the formation of neutral species: pyridine and 1-bromopropane.

Proposed Primary Decomposition Step:

C₅H₅N⁺-CH₂CH₂CH₃ + Br⁻ → C₅H₅N + CH₃CH₂CH₂Br

At higher temperatures, these primary decomposition products can undergo further fragmentation, leading to the formation of a complex mixture of volatile compounds. Potential secondary decomposition products, based on the elemental composition, could include carbon monoxide (CO), carbon dioxide (CO₂), various nitrogen oxides (NOx), and hydrogen bromide (HBr).[11]

Caption: Proposed Decomposition Pathway of this compound.

Practical Implications for Researchers and Drug Development

A thorough understanding of the thermal stability of this compound is critical for its safe and effective use in research and development.

-

Process Development: When using this ionic liquid as a solvent or catalyst in chemical reactions, the reaction temperature must be kept well below its T_onset to avoid degradation and the formation of potentially interfering byproducts.

-

Pharmaceutical Formulations: In drug delivery applications, thermal stability data is essential for assessing the shelf-life and storage conditions of formulations containing this ionic liquid. Any thermal processing steps, such as melt extrusion or spray drying, must be carefully designed to avoid degradation.

-

Analytical Methods: When developing analytical methods involving heat, such as gas chromatography, the thermal stability of the ionic liquid stationary phase or solvent must be considered to ensure method robustness and accuracy.

Conclusion and Future Outlook

This compound, like many ionic liquids, offers a unique set of properties that make it a valuable tool in various scientific disciplines. However, its utility is intrinsically linked to its thermal limitations. This guide has outlined the key principles and methodologies for assessing its thermal stability and has proposed a likely decomposition pathway.

Future research should focus on obtaining precise, quantitative data on the decomposition of this compound, including a detailed analysis of its decomposition products under various atmospheric conditions. Such studies will not only provide a more complete understanding of its thermal behavior but will also enable the development of more robust and reliable applications.

References

- (Reference to a general ionic liquid review, if found)

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC - NIH. Available at: [Link]

-

Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). Available at: [Link]

-

Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids (Journal Article) | ETDEWEB - OSTI. Available at: [Link]

- (Reference for specific decomposition byproducts, if found)

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available at: [Link]

-

Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations | Request PDF - ResearchGate. Available at: [Link]

- (Reference for a similar pyridinium bromide TGA, if found)

- (Reference for DSC thermogram of a similar ionic liquid, if found)

- (Reference to a general TGA protocol, if found)

-

Halometallate ionic liquids: thermal properties, decomposition pathways, and life cycle considerations - RSC Publishing. Available at: [Link]

-

Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids | Request PDF - ResearchGate. Available at: [Link]

-

The synthesis route of 1-propylpyridinium bromide ([PPy]Br) ionic liquid. - ResearchGate. Available at: [Link]

-

(PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion - ResearchGate. Available at: [Link]

- EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents.

- (Reference for a general DSC protocol, if found)

-

Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC) - Biblioteka Nauki. Available at: [Link]

-

Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. Available at: [Link]

- (Reference for factors affecting IL stability, if found)

-

Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. Available at: [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. Available at: [Link]

Sources

- 1. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyridinium Hydrobromide Perbromide [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Degree of Hydrophilicity of Pyridinium Bromide Derivatives on HCl Pickling of X-60 Mild Steel: Experimental and Theoretical Evaluations | MDPI [mdpi.com]

Computational Characterization of 1-Propylpyridin-1-ium Bromide: A Quantum Chemical Protocol

Executive Summary

This technical guide provides a rigorous framework for the quantum chemical analysis of 1-Propylpyridin-1-ium bromide ([PrPy][Br]) . As a representative of pyridinium-based ionic liquids (ILs), [PrPy][Br] exhibits tunable physicochemical properties critical for applications in corrosion inhibition, solvent engineering, and catalysis.

This document moves beyond basic textbook definitions to establish a self-validating computational workflow . We utilize Density Functional Theory (DFT) to map the electronic structure, thermodynamic stability, and reactivity descriptors of the ion pair.[1] Special emphasis is placed on the Frontier Molecular Orbital (FMO) theory to predict corrosion inhibition efficiency, a primary industrial application for this compound.

Molecular Architecture & Theoretical Basis

The [PrPy][Br] system consists of a heterocyclic cationic core (pyridinium) alkylated at the nitrogen position with a propyl chain (

The Ion Pair Challenge

Unlike neutral organic molecules, simulating ILs requires careful treatment of the cation-anion interaction. The position of the bromide ion relative to the pyridinium ring significantly alters the Highest Occupied Molecular Orbital (HOMO) energy.

-

Cation: Electron-deficient aromatic ring (electrophilic center).

-

Anion: Electron-rich sphere (nucleophilic center).

-

Interaction: Dominated by electrostatic forces and hydrogen bonding (C-H...Br).

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and scientific integrity, the following protocol is recommended. This workflow is designed for software packages such as Gaussian 16 or ORCA.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic corrosion inhibitors due to its cost-accuracy balance. For higher accuracy regarding non-covalent interactions (dispersion forces between the alkyl chain and anion), wB97X-D or M06-2X is recommended.

-

Basis Set:

-

Light Atoms (C, H, N):6-311++G(d,p) . The diffuse functions (++) are critical for describing the anion (

) and the "tail" of the electron density in the alkyl chain. -

Bromide (Br):[2][3] While 6-311G is available, using a relativistic effective core potential (ECP) like LanL2DZ is often preferred if computational resources are limited, though all-electron basis sets are superior for halogen bonding analysis.

-

The Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, ensuring no steps (like frequency checks) are skipped.

Figure 1: Step-by-step computational workflow for validating the geometry and electronic properties of [PrPy][Br].

Electronic Structure & Reactivity Descriptors[1][4][5][6][7]

The reactivity of [PrPy][Br], particularly its ability to inhibit corrosion, is governed by its electronic descriptors. These are derived directly from the vertical ionization potential (

Key Descriptors Table

The following table summarizes the theoretical parameters calculated for [PrPy][Br] (representative values based on B3LYP/6-31G(d,p) level theory).

| Parameter | Symbol | Formula | Interpretation | Representative Value (eV) |

| HOMO Energy | - | Electron donating ability.[4] Higher = better inhibitor. | -5.8 to -6.2 | |

| LUMO Energy | - | Electron accepting ability. Lower = better back-donation. | -1.8 to -2.2 | |

| Energy Gap | Kinetic stability. Lower gap = higher reactivity.[5] | 4.0 - 4.5 | ||

| Hardness | Resistance to charge transfer. | ~2.0 | ||

| Softness | Ease of polarization/adsorption. | ~0.5 | ||

| Electronegativity | Power to attract electrons. | ~4.0 |

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization tool.

-

Red Regions (Negative Potential): Localized on the Bromide anion (

) . This is the site for electrophilic attack. -

Blue Regions (Positive Potential): Localized on the Pyridinium ring and the alkyl protons. This region interacts with nucleophilic centers (e.g., electron-rich metal surfaces).

Application: Corrosion Inhibition Mechanism[3][5][8][9][10]

The primary industrial interest in [PrPy][Br] is its function as a corrosion inhibitor for mild steel in acidic media (e.g., 1M HCl). The mechanism involves the adsorption of the molecule onto the metal surface, blocking active corrosion sites.[3][6]

Adsorption Mechanism

The inhibition efficiency correlates with the Donor-Acceptor interactions:

-

Donation: The

-electrons of the pyridinium ring and the lone pairs of the Bromide ion donate electrons to the empty d-orbitals of Iron (Fe). -

Back-Donation: The filled d-orbitals of Fe donate electrons back to the anti-bonding

orbitals (LUMO) of the pyridinium ring.

Pathway Visualization

The following diagram illustrates the adsorption logic derived from the quantum chemical data.

Figure 2: Mechanistic pathway of [PrPy][Br] adsorption onto a metal surface.

Thermodynamic & Solvation Analysis

To simulate real-world conditions (acidic solution), gas-phase calculations are insufficient.

Solvation Models

Using the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water as the solvent is mandatory.

-

Dipole Moment (

): Typically increases in solution compared to the gas phase due to the stabilization of the charge separation between -

Solvation Energy (

): A negative value indicates stability in aqueous media, which is crucial for the transport of the inhibitor to the metal surface.

References

-

Obot, I. B., et al. (2015). "Computational Chemistry in Corrosion Inhibition Science: State of the Art and Future Perspectives." Journal of Molecular Liquids.

-

Verma, C., et al. (2018). "Pyridinium based corrosion inhibitors: A review." Journal of Molecular Liquids.

-

Frisch, M. J., et al. (2016). Gaussian 16 User Reference. Gaussian, Inc.

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.

-

Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions." The Journal of Chemical Physics.

Sources

An In-depth Technical Guide to 1-Propylpyridin-1-ium Bromide (CAS Number: 873-71-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylpyridin-1-ium bromide, with the CAS number 873-71-2, is a quaternary ammonium salt belonging to the pyridinium family of ionic liquids. This class of compounds has garnered significant interest in various scientific and industrial fields due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. The structure of this compound consists of a pyridine ring in which the nitrogen atom is quaternized by a propyl group, with a bromide anion to balance the charge. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are fundamental to its behavior in various applications, from its use as a solvent to its role as a catalyst or corrosion inhibitor.

| Property | Value | Source(s) |

| CAS Number | 873-71-2 | [1] |

| Molecular Formula | C₈H₁₂BrN | [1] |

| Molecular Weight | 202.09 g/mol | [1] |

| Appearance | Light yellow chunks | [2] |

| Melting Point | 76-79 °C | [3][4] |

| Density | 1.479 g/cm³ at 25 °C | [5] |

| Solubility | Soluble in polar solvents like water and methanol. | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a classic example of an Sₙ2 reaction. This process involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the pyridine ring on the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane.

Pyridine [label="Pyridine"]; Bromopropane [label="1-Bromopropane"]; Solvent [label="Solvent\n(e.g., Toluene or Acetonitrile)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; ReactionMixture [label="Reaction Mixture"]; Heating [label="Heating\n(e.g., 80-90°C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; ProductFormation [label="1-Propylpyridin-1-ium\nbromide Formation"]; Purification [label="Purification\n(e.g., Recrystallization)"]; FinalProduct [label="Pure 1-Propylpyridin-1-ium\nbromide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyridine -> ReactionMixture; Bromopropane -> ReactionMixture; Solvent -> ReactionMixture; ReactionMixture -> Heating; Heating -> ProductFormation; ProductFormation -> Purification; Purification -> FinalProduct; }

Synthesis workflow for this compound.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound, based on general procedures for similar compounds[7][8].

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide : To the stirred solution, add 1-bromopropane (1.05-1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions : Heat the reaction mixture to a temperature of 80-90°C and maintain it under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product : After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. The solid can be collected by filtration.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

-

Drying : The purified product should be dried under vacuum to remove any residual solvent.

Causality behind experimental choices: The use of a slight excess of the alkyl halide ensures the complete conversion of the pyridine. The choice of solvent is crucial; a less polar solvent like toluene can facilitate product precipitation, simplifying isolation. Heating is necessary to provide the activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, a study by Zhang et al. (2015) has confirmed the characterization of its structure using ¹H NMR spectroscopy[1]. For a comprehensive analysis, researchers should perform their own spectroscopic characterization. The expected spectral features are outlined below.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring and the propyl chain. The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen and the aromatic ring current, appearing at higher chemical shifts (typically in the range of 7.5-9.0 ppm). The protons of the propyl group will appear at lower chemical shifts, with the methylene group attached to the nitrogen being the most deshielded of the three.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridinium ring will appear in the aromatic region (typically 120-150 ppm), while the carbons of the propyl group will be in the aliphatic region.

Expected Infrared (IR) Spectral Data

The IR spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the pyridinium ring.

Expected Mass Spectrometry Data

The mass spectrum, likely obtained using a soft ionization technique such as electrospray ionization (ESI), should show a prominent peak for the cation [C₈H₁₂N]⁺ at m/z 122.10.

Applications

This compound, as a member of the pyridinium ionic liquids family, has potential applications in several areas:

Corrosion Inhibition

Metal [label="Metal Surface"]; Corrosive [label="Corrosive Medium\n(e.g., Acid)"]; Inhibitor [label="1-Propylpyridin-1-ium cation"]; ProtectiveFilm [label="Adsorbed Protective Film"]; Corrosion [label="Corrosion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Corrosive -> Metal [label="attacks"]; Metal -> Corrosion; Inhibitor -> Metal [label="adsorbs on"]; Metal -> ProtectiveFilm [dir=none]; ProtectiveFilm -> Inhibition; }

Mechanism of corrosion inhibition.

Synthesis of Zeolites and other Materials

Ionic liquids can act as structure-directing agents and solvents in the synthesis of microporous and mesoporous materials like zeolites. A study has reported the use of this compound in the ionothermal crystallization of SAPO-11, a silicoaluminophosphate molecular sieve. In this context, the ionic liquid serves as both the solvent and the template around which the inorganic framework is built.

Catalysis

Pyridinium-based ionic liquids can be used as catalysts or catalyst supports in various organic reactions. Their tunable properties allow for the design of task-specific ionic liquids for particular catalytic processes.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful and an irritant. The following hazard and precautionary statements should be observed:

-

Hazard Statements : Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation[7].

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

In case of exposure, appropriate first aid measures should be taken, and medical attention should be sought. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a pyridinium-based ionic liquid with a range of potential applications stemming from its unique physicochemical properties. While further research is needed to fully elucidate its performance in various fields and to obtain a complete set of publicly available characterization data, this guide provides a solid foundation for researchers and professionals working with this compound. Its straightforward synthesis and potential as a corrosion inhibitor and a tool in materials synthesis make it a compound of continuing interest.

References

- Aljuhani, A., et al. (2019). Novel pyridinium based ionic liquids with amide tethers: Microwave assisted synthesis, molecular docking and anticancer studies. Journal of Molecular Liquids, 285, 790-802.

-

Azmi, N. S., et al. (2018). Ionothermal Crystallization of SAPO-11 Using Novel Pyridinium Ionic Liquid and Its Catalytic Activity in Esterification of Levulinic Acid into Ethyl Levulinate. Catalysis Letters, 148(10), 3146-3155. Available at: [Link]

-

El-Shamy, A. M., et al. (2021). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances, 11(43), 26656-26669. Available at: [Link]

- Google Patents. (n.d.). EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.

-

MDPI. (2022). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. Coatings, 12(11), 1701. Available at: [Link]

-

NIH. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances, 11(43), 26656-26669. Available at: [Link]

-

Al-Nahrain Journal of Science. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 1-7. Available at: [Link]

-

Journal of Applied Sciences and Nanotechnology. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(1), 1-8. Available at: [Link]

-

Semantic Scholar. (n.d.). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Retrieved from [Link]

-

ResearchGate. (2015). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. Retrieved from [Link]

-

N-Propyl Bromide Suppliers USA. (n.d.). This compound. Retrieved from [Link]

- Zhang, Y., et al. (2015). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. The Journal of Chemical Thermodynamics, 90, 138-146.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media | MDPI [mdpi.com]

- 7. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

1-Propylpyridin-1-ium bromide molecular weight and formula

Executive Summary: Core Identity

1-Propylpyridin-1-ium bromide (also known as

| Property | Data Specification |

| IUPAC Name | This compound |

| Common Name | |

| CAS Number | 873-71-2 |

| Molecular Formula | |

| Molecular Weight | 202.09 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Melting Point | 76–79 °C (Lit.)[1] |

| Solubility | Highly soluble in water, ethanol, methanol; insoluble in diethyl ether, hexane |

Structural Architecture & Spectroscopic Validation

The molecule consists of a pyridine ring quaternized at the nitrogen position with a propyl chain, balanced by a bromide counter-anion. The aromatic ring exhibits significant electron deficiency due to the positive charge on the nitrogen, making the ring protons highly deshielded in NMR spectroscopy.

Structural Visualization (DOT)

Figure 1: Structural connectivity of this compound, highlighting the ionic association between the organic cation and inorganic anion.

Spectroscopic Signature (Self-Validation)

To validate synthesis success, researchers should look for these specific NMR signals:

-

NMR (

-

~8.8–9.0 ppm (d, 2H): Ortho-protons (closest to

- ~8.5 ppm (t, 1H): Para-proton.

- ~8.0 ppm (t, 2H): Meta-protons.

-

~4.6 ppm (t, 2H):

-

~2.0 ppm (m, 2H): Central propyl

-

~0.9 ppm (t, 3H): Terminal

-

~8.8–9.0 ppm (d, 2H): Ortho-protons (closest to

Synthesis Protocol: The Menschutkin Reaction

Context: The synthesis involves the nucleophilic substitution (

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a round-bottom flask with Pyridine (1.0 eq, e.g., 79.1 g).

-

Add anhydrous Acetonitrile (Solvent, ~3 mL per gram of pyridine).

-

Critical: Ensure the system is under an inert atmosphere (

or Ar) to prevent moisture ingress, as the product is hygroscopic.

-

-

Alkylation:

-

Add 1-Bromopropane (1.1 eq, slight excess to drive completion) dropwise to the stirring solution.

-

Heat the mixture to Reflux (~80–82 °C) for 12–24 hours.

-

Monitoring: Use TLC (Thin Layer Chromatography) or NMR aliquots to confirm the disappearance of pyridine.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature, then to 0 °C in an ice bath.

-

Precipitation: If the product does not crystallize spontaneously, add cold Diethyl Ether (anti-solvent) to force precipitation.

-

Filtration: Collect the white solid via vacuum filtration.

-

Washing: Wash the filter cake 3x with cold diethyl ether to remove unreacted pyridine and 1-bromopropane.

-

-

Drying:

-

Dry the solid in a vacuum oven at 40 °C for 24 hours.

-

Storage: Store in a desiccator; the bromide salt is hygroscopic.

-

Synthesis Workflow (DOT)

Figure 2: Operational workflow for the synthesis and purification of high-purity 1-propylpyridinium bromide.

Application Architectures

A. Ionic Liquid Precursors & Electrochemistry

1-Propylpyridinium bromide is rarely used as a final electrolyte due to the relatively high melting point of the bromide salt. However, it is the primary precursor for Anion Metathesis .

-

Mechanism: Reacting the bromide salt with salts containing bulky anions (e.g.,

, -

Use Case: These derivatives are used as electrolytes in supercapacitors and lithium-ion batteries due to their thermal stability (>300 °C).

B. Catalysis (Structure Directing Agents)

In zeolite synthesis, specifically for SAPO-11 (Silicoaluminophosphate), this compound acts as a Structure Directing Agent (SDA). The pyridinium cation fits within the pore structure during crystallization, guiding the formation of specific pore geometries essential for petrochemical catalysis (isomerization).

C. Biological Activity & Toxicity[2][3][4][5]

-

Mechanism: As a Quaternary Ammonium Compound (QAC), the cationic head group interacts with the negatively charged phospholipid bilayers of bacterial cell membranes.

-

Toxicity: The compound exhibits moderate toxicity (LD50 oral rat ~400–800 mg/kg estimated based on analogs). It is a skin and eye irritant.[2][3]

-

Drug Development: Investigated as a penetration enhancer in transdermal drug delivery systems, utilizing its surfactant properties to disrupt the stratum corneum reversibly.

Handling & Safety (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Damage | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |

| Storage | Hygroscopic | Store under inert gas or in a desiccator. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 873-71-2, 1-Propylpyridinium bromide. Retrieved from [Link]

-

Cipta, O., et al. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability.[4] Turkish Journal of Chemistry.[3][4] Retrieved from [Link]

-

ResearchGate (2025). Synthesis route of 1-propylpyridinium bromide ([PPy]Br) ionic liquid. Retrieved from [Link]

Sources

- 1. 1-Propylpyridinium bromide | CAS: 873-71-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Pyridine, hydrobromide (1:1) | C5H6BrN | CID 87810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]

Navigating the Unseen: A Technical Safety and Handling Guide for 1-Propylpyridin-1-ium Bromide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: An Inferred Profile

Structural Analogs and Their Implications:

-

Pyridinium Bromide Perbromide: This related compound is a strong oxidizing agent and is classified as corrosive, causing severe skin burns and eye damage. It is also known to cause respiratory irritation.[1]

-

Alkylpyridinium Halides: Studies on various 1-alkylpyridinium halides have shown that their toxicity is often linked to the length of the alkyl chain.[2] Human exposure to ionic liquids is primarily through dermal or oral routes, and research suggests that toxicity may be associated with the structural characteristics of the ionic liquid, including the type of cation base and the alkyl chain substitutions.[3]

-

Ionic Liquids (General Class): Ionic liquids as a class are recognized for their low vapor pressure, which reduces the risk of inhalation exposure compared to volatile organic solvents.[4] However, they can be skin and eye irritants, and some have been shown to cause allergic skin reactions.[5][6]

Based on this information, it is prudent to handle 1-Propylpyridin-1-ium bromide with the assumption that it may possess the following hazards:

-

Skin and Eye Irritation/Corrosion: The pyridinium moiety, especially in combination with a halide anion, suggests a potential for skin and eye irritation, and possibly corrosion with prolonged contact.

-

Respiratory Irritation: Although the vapor pressure is likely low, any generated aerosols or dusts could cause respiratory tract irritation.

-

Dermal Toxicity: As with many ionic liquids, dermal absorption is a potential route of exposure, and the propyl group may influence the degree of toxicity.[3]

Hazard Identification Summary Table

| Hazard Category | Inferred Potential Hazard | Basis for Inference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or in contact with skin.[5] | General toxicity of ionic liquids and related pyridinium compounds. |

| Skin Corrosion/Irritation | Causes skin irritation.[5] May cause severe burns with prolonged contact. | Analogy with Pyridinium Bromide Perbromide.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] May cause severe eye damage. | Analogy with Pyridinium Bromide Perbromide.[1] |

| Respiratory Sensitization | May cause respiratory irritation.[5] | General properties of chemical irritants. |

| Skin Sensitization | May cause an allergic skin reaction.[5] | Known hazard for some ionic liquids.[6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety involves implementing robust engineering controls and mandating the use of appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is to minimize the generation and dissemination of aerosols or dust.

-

Chemical Fume Hood: All handling of the solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for protecting researchers from potential hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the material.[6]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure to aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE Selection Workflow

Caption: Emergency response flowchart for incidents involving this compound.

Physicochemical Properties and Reactivity

Understanding the physicochemical properties of this compound is crucial for anticipating its behavior under various conditions.

-

Thermal Stability: Ionic liquids generally exhibit high thermal stability. [7]However, at elevated temperatures, thermal decomposition of pyridinium halides can occur, potentially releasing toxic and flammable products. The thermal decomposition of pyridine itself is initiated by the formation of pyridyl radicals. [8]* Reactivity: this compound is expected to be incompatible with strong oxidizing agents. The reaction between 3-picoline and bromoalkanes can be carried out in a solvent-free medium to produce 1-alkyl-3-methyl-pyridinium bromide. [9]* Solubility: Pyridine hydrobromide is soluble in water. [10]It is likely that this compound also has some degree of water solubility.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect all waste materials in clearly labeled, sealed containers.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Conclusion: A Commitment to a Culture of Safety

While a specific, comprehensive safety profile for this compound remains to be fully elucidated, a proactive and cautious approach based on the available data for analogous compounds and the general class of ionic liquids is paramount. By understanding the inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational document to be supplemented with any new information as it becomes available, reinforcing the principle that scientific advancement and a steadfast commitment to safety are inextricably linked.

References

-

Hampton Research. (2024, October 10). Safety Data Sheet: Ionic Liquid Screen. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicity studies of select ionic liquids.... PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... Retrieved from [Link]

-

Royal Society of Chemistry. (2021, November 23). Emerging impacts of ionic liquids on eco-environmental safety and human health. Chemical Society Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023, December 6). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridin-1-ium;bromide;perbromate | C5H6Br2NO4- | CID 19367637. PubChem. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Thermal Elimination of Pyridine from a Uranium Trichloride Precursor. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

ResearchGate. (2019, January). Effect of 1-(3-phenoxypropyl) pyridazin-1-ium bromide on steel corrosion inhibition in acidic medium. Retrieved from [Link]

-

MDPI. (n.d.). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromopropane. Retrieved from [Link]

-

ResearchGate. (2025, November 11). Thermal Decomposition of Iodine Complexes with Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.

-

Chegg.com. (2023, October 30). Solved Figure 1. Pyridinium tribromide and its thermal.... Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. iolitec.de [iolitec.de]

- 7. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 10. Pyridine hydrobromide | 18820-82-1 [chemicalbook.com]

1-Propylpyridin-1-ium bromide melting point and boiling point

[1]

Executive Summary

1-Propylpyridin-1-ium bromide (CAS: 873-71-2), often abbreviated as [C3Py]Br or PPBr , is a fundamental pyridinium-based ionic liquid (IL) precursor.[1][2] Unlike room-temperature ionic liquids (RTILs) with bulky anions (e.g.,

This compound serves as a critical intermediate in the synthesis of metathesized ionic liquids, a phase-transfer catalyst, and a model system for thermodynamic studies of organic salts.[2] Its thermal profile is characterized by a sharp solid-liquid transition followed by a wide liquidus range before decomposition, making it valuable for high-temperature electrochemical applications and as a building block for "porous liquids" in gas capture technologies.[2]

Physicochemical Profile

The thermal behavior of [C3Py]Br is defined by a distinct melting event significantly above room temperature, differentiating it from its butyl- or octyl- homologs which may exist as supercooled liquids.[2]

Key Thermodynamic Data

| Property | Value | Conditions/Notes |

| CAS Number | 873-71-2 | |

| Molecular Formula | ||

| Molecular Weight | 202.09 g/mol | |

| Appearance | White to light yellow chunks/powder | Hygroscopic |

| Melting Point ( | 69.7 °C (342.83 K) | Precise adiabatic calorimetry [1] |

| Lit.[2][3][4][5][6] Melting Range | 76–79 °C | Commercial technical grade [2] |

| Decomposition Onset ( | ~187 °C (460 K) | TGA (Nitrogen atm) [1] |

| Peak Decomposition ( | 263 °C (536 K) | Max weight loss rate [1] |

| Enthalpy of Fusion ( | 10.97 kJ/mol | [1] |

| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexane |

Thermal Stability Analysis

The stability window of [C3Py]Br is governed by the nucleophilicity of the bromide anion. Unlike non-nucleophilic anions (

-

Solid-Liquid Transition: The compound melts at ~69.7 °C. The relatively high melting point compared to 1-butylpyridinium bromide is attributed to the packing efficiency of the propyl chain in the crystal lattice.

-

Liquid Range: It remains stable in the liquid phase from ~70 °C up to ~187 °C.[2]

-

Decomposition: Above 187 °C, rapid mass loss occurs, completing by 300 °C.[2]

Synthesis & Purification Protocol

The synthesis of [C3Py]Br follows a standard

Reaction Scheme

Experimental Methodology

Reagents:

-

1-Bromopropane (>99%)[7]

-

Solvent: Acetonitrile (ACN) or Toluene.[2] Note: ACN is faster due to polarity, but Toluene allows for easier product precipitation.

Protocol:

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

-

Charging: Add 1.0 equivalent of Pyridine and 5 volumes of solvent (Acetonitrile) to the flask.

-

Addition: Add 1.1 equivalents of 1-Bromopropane dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

for ACN) for 12–24 hours. The solution will darken slightly, and depending on concentration, the product may begin to crystallize if toluene is used. -

Isolation:

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot acetonitrile or ethanol.[2] Add cold ethyl acetate or diethyl ether dropwise until turbidity persists.[2] Cool to -20 °C overnight.

-

Drying: Dry the crystals in a vacuum oven at 60 °C for 24 hours to remove trace solvent and moisture. Critical: The salt is hygroscopic.

Workflow Visualization

Figure 1: Synthesis workflow for high-purity this compound.

Thermal Decomposition Mechanism

Understanding the failure mode of [C3Py]Br is essential for high-temperature applications.[2] The decomposition is not a random bond scission but a structured chemical reversal.[2]

Mechanism Description

At temperatures exceeding 180 °C, the bromide anion attacks the

Figure 2: Thermal decomposition pathway via nucleophilic dealkylation.

Applications in Research & Development

Ionic Liquid Synthesis (Metathesis)

[C3Py]Br is rarely used as the final electrolyte due to the high melting point and nucleophilic anion.[2] Instead, it is the primary precursor for creating Room Temperature Ionic Liquids (RTILs) via anion exchange.[2]

-

Reaction:

-

Result: The resulting

is a hydrophobic liquid at room temperature, used in lithium-ion batteries and electrodeposition.

Porous Liquids

Recent research utilizes [C3Py]Br as a steric bulk provider in the fabrication of "porous liquids"—materials that flow like liquids but contain permanent porosity for gas storage (e.g.,

Thermodynamic Standards

Due to its high purity and crystalline nature, [C3Py]Br is used as a reference material in calorimetric studies to determine the heat capacity contribution of the methylene (

References

-

Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations. Source: Journal of Chemical & Engineering Data / ResearchGate Data: Precision melting point (342.83 K) and decomposition profiles. URL:

-

1-Propylpyridinium bromide Product Specifications. Source: ChemicalBook / CAS Database Data: Commercial melting point ranges (76-79°C).[2] URL:[2]

-

Porous Liquids Responsive to Light. Source: Research Square Data: Application of PPBr in gas capture and porous liquid formulation. URL:

Sources

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-Propylpyridin-1-ium Bromide in Catalytic Organic Transformations

[1]

Executive Summary

This compound ([C3Py]Br) is a pyridinium-based ionic liquid (IL) precursor that functions as a dual-purpose reagent: it acts as both a phase-transfer catalyst (PTC) and a nucleophilic promoter . Unlike imidazolium-based ILs, the pyridinium core offers distinct electronic susceptibility, making it particularly effective in epoxide ring-opening reactions, CO₂ fixation, and acid-catalyzed esterifications.

This guide provides a self-validating workflow for synthesizing the catalyst and applying it to high-value organic transformations relevant to pharmaceutical intermediate synthesis and green chemistry.

Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Common Abbreviation | [C3Py]Br, [NPrPy]Br |

| CAS Number | 873-71-2 |

| Molecular Weight | 202.09 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, MeOH, EtOH; Insoluble in Et₂O, Hexanes |

| Melting Point | ~68–72 °C (varies slightly with moisture content) |

| Catalytic Mode | Halide nucleophilicity ( |

Catalyst Preparation Protocol

Rationale: Commercial batches of ionic liquids often contain halide impurities or water that quench catalytic activity. Synthesizing [C3Py]Br in-house ensures high purity and anhydrous conditions.

Materials

-

Pyridine (ReagentPlus, ≥99%)

-

1-Bromopropane (99%)

-

Toluene (Anhydrous)

Step-by-Step Synthesis

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Pyridine (7.91 g, 100 mmol) in Toluene (50 mL) .

-

Addition: Add 1-Bromopropane (14.76 g, 120 mmol) dropwise over 15 minutes at room temperature.

-

Note: A slight excess (1.2 equiv) of alkyl halide drives the reaction to completion.

-

-

Reaction: Heat the mixture to 90°C and reflux for 12 hours .

-

Isolation: Cool the mixture to room temperature. Decant the supernatant toluene.

-

Purification: Wash the solid residue three times with Ethyl Acetate (3 x 30 mL) to remove unreacted starting materials.

-

Tip: Vigorous stirring during washing ensures removal of trapped pyridine.

-

-

Drying: Dry the white crystalline solid under high vacuum (0.1 mbar) at 60°C for 6 hours to remove trace solvents and moisture.

-

Yield: Expect ~19.0 g (94% yield).

Application A: Synthesis of Cyclic Carbonates (CO₂ Fixation)

Context: This reaction represents a 100% atom-economy route to convert epoxides into cyclic carbonates, which are valuable polar aprotic solvents and intermediates for polycarbonates.[3]

Mechanism of Action

The reaction proceeds via a cooperative mechanism. The pyridinium cation activates the epoxide oxygen via hydrogen bonding (or electrostatic interaction), rendering the ring susceptible to nucleophilic attack. The bromide anion attacks the less sterically hindered carbon, opening the ring.

Figure 1: Synergistic mechanism of [C3Py]Br in epoxide carbonylation. The cation activates the epoxide while the anion opens the ring.

Experimental Protocol

Substrate: Styrene Oxide (Model substrate) Reagent: CO₂ (Balloon pressure or autoclave)

-

Setup: Load a 50 mL stainless steel autoclave (or heavy-walled glass pressure tube) with Styrene Oxide (10 mmol) and [C3Py]Br (0.5 mmol, 5 mol%) .

-

Pressurization: Pressurize the vessel with CO₂ (2 MPa / ~20 bar) .

-

Alternative: For atmospheric pressure (balloon), heat to 100°C and extend time to 24h.

-

-

Reaction: Stir at 120°C for 4 hours .

-

Work-up: Cool the vessel to 0°C and slowly vent the excess CO₂.

-

Extraction: Add Ethyl Acetate (10 mL) to the reaction mixture. The catalyst [C3Py]Br is insoluble in EtOAc and will precipitate.

-

Recycling: Filter the catalyst (wash with EtOAc and dry for reuse).

-

Analysis: Evaporate the filtrate to obtain pure Styrene Carbonate .

Application B: Esterification of Levulinic Acid (Biomass Valorization)

Context: [C3Py]Br serves as a mild Lewis acid/surfactant-type catalyst for esterification, avoiding the use of corrosive mineral acids like H₂SO₄.

Experimental Protocol

-

Mixture: In a 50 mL round-bottom flask, combine Levulinic Acid (10 mmol) , Ethanol (12 mmol) , and [C3Py]Br (1 mmol, 10 mol%) .

-

Reflux: Heat the mixture to 80°C (reflux) for 3–5 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3).

-

Separation: Upon cooling, the reaction mixture separates into two phases if the alcohol is consumed.

-

Purification: Decant the top layer. Pass through a short pad of silica to remove trace catalyst if necessary.

-

Target Yield: ~90%.[7]

-

Expert Tips & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Epoxide) | Catalyst is wet (Water deactivates nucleophile). | Dry [C3Py]Br at 80°C under vacuum for 4h before use. |

| Darkening of Reaction | Thermal decomposition of pyridine ring (>150°C). | Maintain reaction temperature below 140°C. |

| Product Contamination | Catalyst solubility in polar products. | Precipititate catalyst by adding cold diethyl ether or hexane. |

| Slow Kinetics | Poor mass transfer (Solid catalyst). | Ensure vigorous stirring (1000 rpm) or melt the catalyst (T > 70°C). |

Safety & Handling

-

1-Bromopropane: Alkylating agent. Suspected carcinogen and reproductive toxin. Handle in a fume hood.

-

[C3Py]Br: Generally considered low toxicity compared to volatile solvents, but data is limited. Treat as an irritant.

-

Disposal: The catalyst is recyclable.[4][10] Do not discard down the drain; collect in halogenated waste containers if degraded.

References

-

Synthesis & Crystallization of Pyridinium Salts: Messali, M. et al. "Synthesis and crystal structure of a new pyridinium bromide salt."[2] Acta Crystallographica Section E, 2015.

-

Catalytic Applications in CO2 Fixation: Wang, J. et al. "Ionic Liquid-Catalyzed CO2 Conversion for Valuable Chemicals." International Journal of Molecular Sciences, 2023.

-

General Pyridinium Catalyst Protocols: Sashina, E. S. et al. "Synthesis and Properties of Pyridinium Ionic Liquids." Russian Journal of General Chemistry, 2012.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic Liquid-Catalyzed CO2 Conversion for Valuable Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Propylpyridin-1-ium Bromide as an Electrolyte in Lithium-Ion Batteries

Introduction: The Imperative for Safer and High-Performance Electrolytes in Lithium-Ion Batteries

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components. Among these, the electrolyte, the medium for ion transport between the anode and cathode, remains a critical area of research and development. Traditional LIB electrolytes, typically a lithium salt dissolved in a mixture of organic carbonates, present significant safety concerns due to their volatility and flammability. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of alternative electrolytes. Their inherent properties, such as negligible vapor pressure, high thermal stability, and non-flammability, address the primary safety issues of conventional electrolytes.[1][2][3][4]

This application note provides a comprehensive technical guide for researchers and professionals on the use of 1-Propylpyridin-1-ium bromide ([PPy]Br) as a potential electrolyte component in lithium-ion batteries. We will delve into the synthesis of this pyridinium-based ionic liquid, its key physicochemical properties, detailed protocols for electrolyte formulation, and the subsequent assembly and electrochemical evaluation of a lithium-ion battery coin cell. The overarching goal is to equip the scientific community with the foundational knowledge and practical methodologies to explore the potential of [PPy]Br in developing safer and more stable energy storage devices.

Physicochemical Properties of this compound

The performance of an ionic liquid as an electrolyte is dictated by a combination of its physical and chemical characteristics. While specific experimental data for this compound is continually being investigated, we can infer its general properties based on the broader class of pyridinium-based ionic liquids.

| Property | Typical Range for Pyridinium ILs | Significance in Battery Applications |

| Thermal Stability (Td) | Up to 405°C[2] | High thermal stability is crucial for battery safety, preventing electrolyte degradation and potential thermal runaway at elevated operating temperatures. |

| Electrochemical Window | 3.0 - 5.4 V[2][5] | A wide electrochemical window is essential to prevent the electrolyte from decomposing at the high operating voltages of modern lithium-ion battery electrodes. |

| Ionic Conductivity | 10-3 to 10-2 S cm-1 at 100°C[6] | Higher ionic conductivity facilitates efficient lithium-ion transport, leading to better battery performance, especially at high charge and discharge rates. |

| Viscosity | Generally higher than organic carbonates | Viscosity influences ionic mobility; lower viscosity is desirable for higher conductivity. This is a key parameter to consider and potentially mitigate in electrolyte formulation. |

| Density | Varies with alkyl chain length | Affects the overall weight and volumetric energy density of the battery. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward quaternization reaction. The following protocol outlines a typical laboratory-scale synthesis.[7]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Reagent Preparation: In a fume hood, add equimolar amounts of pyridine and 1-bromopropane to a round-bottom flask containing a magnetic stir bar. Acetonitrile is a suitable solvent for this reaction.[3]

-

Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product is often a viscous oil or a solid. Wash the product several times with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Decant the solvent after each wash.

-

Drying: Dry the purified this compound under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual solvent and moisture.[8] The final product should be a white to off-white solid.

-

Characterization: Confirm the structure and purity of the synthesized ionic liquid using techniques such as 1H NMR, 13C NMR, and FTIR spectroscopy.

Formulation of the [PPy]Br-based Electrolyte

The formulation of the electrolyte involves dissolving a suitable lithium salt into the synthesized and dried this compound. The choice of lithium salt and its concentration are critical for optimizing the electrolyte's properties. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a commonly used salt due to its high thermal stability and good dissociation in ionic liquids.[6]

Diagram of Electrolyte Formulation

Caption: Workflow for the formulation of a [PPy]Br-based electrolyte.

Protocol for Electrolyte Preparation

Note: This entire procedure must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.

-

Drying of Components: Ensure both the this compound and the lithium salt (e.g., LiTFSI) are thoroughly dried under vacuum at an appropriate temperature before being transferred into the glovebox.[8]

-

Weighing and Mixing: Inside the glovebox, accurately weigh the desired amounts of [PPy]Br and LiTFSI to achieve the target molar ratio. A common starting point for optimization is a 4:1 molar ratio of IL to LiTFSI.[6]

-

Dissolution: Combine the weighed components in a clean, dry vial with a magnetic stir bar.

-